(2R,4R)-2-Ethylpiperidin-4-ol
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Overview
Description
(2R,4R)-2-Ethylpiperidin-4-ol is a chiral compound with significant importance in various fields of chemistry and industry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound’s chirality and functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-Ethylpiperidin-4-ol typically involves the reduction of a precursor compound. One common method starts with the reduction of 2-ethyl-4-piperidone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst like palladium on carbon (Pd/C) and hydrogen gas to reduce the precursor compound. The reaction conditions, including temperature and pressure, are optimized to achieve maximum efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-2-Ethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2-Ethyl-4-piperidone.
Reduction: 2-Ethylpiperidine.
Substitution: 2-Ethyl-4-chloropiperidine.
Scientific Research Applications
(2R,4R)-2-Ethylpiperidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Employed in the production of fine chemicals and agrochemicals
Mechanism of Action
The mechanism of action of (2R,4R)-2-Ethylpiperidin-4-ol depends on its specific application. In pharmaceuticals, it may act as a precursor to active compounds that interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved vary based on the final product synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-4-Methylpiperidin-2-ol: Another chiral piperidine derivative with similar chemical properties.
(2R,4R)-2-Methylpiperidin-4-ol: Differing by the position of the methyl group, affecting its reactivity and applications.
Uniqueness
(2R,4R)-2-Ethylpiperidin-4-ol is unique due to its specific chiral configuration and functional groups, making it particularly valuable in asymmetric synthesis and the production of enantiomerically pure compounds. Its versatility in undergoing various chemical reactions also sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H15NO |
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Molecular Weight |
129.20 g/mol |
IUPAC Name |
(2R,4R)-2-ethylpiperidin-4-ol |
InChI |
InChI=1S/C7H15NO/c1-2-6-5-7(9)3-4-8-6/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
LIRSPIMIGINGCJ-RNFRBKRXSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@@H](CCN1)O |
Canonical SMILES |
CCC1CC(CCN1)O |
Origin of Product |
United States |
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